- Discovery of 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation, ChemMedChem, 2014, 9(5), 962-972
Cas no 93-50-5 (4-Chloro-2-methoxyaniline)
4-Chloro-2-methoxyaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-methoxyaniline hydrochloride
- 4-Chloro-2-methoxyaniline
- 2-AMINO-5-CHLOROANISOLE HYDROCHLORIDE
- 4-CHLORO-2-ANISIDINE HYDROCHLORIDE
- 4-Chloro-2-methoxy-phenylamine
- 4-chloro-o-anisidine
- 4-CHLORO-O-ANISIDINE HYDROCHLORIDE
- Benzenamine,4-chloro-2-methoxy-
- 4-Chloro-2-methoxyphenylamine
- Benzenamine, 4-chloro-2-methoxy-
- 2-Amino-5-chloroanisole
- (4-Chloro-2-methoxyphenyl)amine
- p-Chloro-o-anisidine
- 4-chloro-2-methoxybenzenamine
- 2-methoxy-4-chloroaniline
- 2-methoxy-4-chlorobenzenamine
- 4-Chloro-2-(methyloxy)aniline
- 2-Amino-5-Chloroanisole HCL
- WOXLPNAO
- 4-Chloro-2-methoxybenzenamine (ACI)
- o-Anisidine, 4-chloro- (7CI, 8CI)
- 1-Amino-4-chloro-2-methoxybenzene
- 4-Chloro-2-anisidine
- 5-Chloro-2-aminoanisole
- CS-0043926
- NS00039569
- InChI=1/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
- BCP28442
- 4-Chloro-2-methoxyaniline, AldrichCPR
- DB-057406
- MFCD06801386
- AKOS000674032
- SY104152
- SB40014
- Z851801172
- 93-50-5
- J-514957
- STL301778
- PS-3458
- WOXLPNAOCCIZGP-UHFFFAOYSA-
- SCHEMBL171279
- AN-584/43422715
- BBL100098
- TV9MZ8W6NF
- DTXSID5059088
- EINECS 202-251-3
- o-ANISIDINE, 4-CHLORO-
- EN300-152623
-
- MDL: MFCD00068437
- Inchi: 1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
- InChI Key: WOXLPNAOCCIZGP-UHFFFAOYSA-N
- SMILES: ClC1C=C(OC)C(N)=CC=1
Computed Properties
- Exact Mass: 157.02900
- Monoisotopic Mass: 157.029442
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2
Experimental Properties
- Density: 1.1760 (rough estimate)
- Melting Point: 52°C
- Boiling Point: 260°C (rough estimate)
- Flash Point: 399°C
- Refractive Index: 1.5430 (estimate)
- PSA: 35.25000
- LogP: 2.51200
4-Chloro-2-methoxyaniline Security Information
- Hazard Statement: Irritant/Keep Cold
- Hazard Category Code: 43
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- Storage Condition:Keep cold
4-Chloro-2-methoxyaniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Chloro-2-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ599-1g |
4-Chloro-2-methoxyaniline |
93-50-5 | 97% | 1g |
200.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ599-5g |
4-Chloro-2-methoxyaniline |
93-50-5 | 97% | 5g |
760.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ599-250mg |
4-Chloro-2-methoxyaniline |
93-50-5 | 97% | 250mg |
212CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ599-50mg |
4-Chloro-2-methoxyaniline |
93-50-5 | 97% | 50mg |
55.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C827655-5g |
4-chloro-2-methoxybenzenamine |
93-50-5 | ≥98% | 5g |
582.00 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0189-1g |
4-Chloro-2-methoxy-phenylamine |
93-50-5 | 96% | 1g |
500.35CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0189-5g |
4-Chloro-2-methoxy-phenylamine |
93-50-5 | 96% | 5g |
1865.69CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0189-25g |
4-Chloro-2-methoxy-phenylamine |
93-50-5 | 96% | 25g |
5597.08CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ599-200mg |
4-Chloro-2-methoxyaniline |
93-50-5 | 97% | 200mg |
60.0CNY | 2021-08-04 | |
| Ambeed | A142573-250mg |
4-Chloro-2-methoxyaniline |
93-50-5 | 97% | 250mg |
$6.0 | 2024-04-15 |
4-Chloro-2-methoxyaniline Production Method
Production Method 1
Production Method 2
- Fischer indolization and its related compounds. XXIV. Fischer indolization of ethyl pyruvate 2-(2-methoxyphenyl)phenylhydrazone, Chemical & Pharmaceutical Bulletin, 1991, 39(3), 572-8
Production Method 3
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748
Production Method 4
1.2 reflux
- Preparation of pyrazolones as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,
Production Method 5
- New InhA inhibitors based on expanded triclosan and Di-triclosan analogues to develop a new treatment for tuberculosis, Pharmaceuticals, 2021, 14(4),
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, acidified, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
- Substituted triazole derivatives as oxytocin antagonists and their preparation, World Intellectual Property Organization, , ,
Production Method 7
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, Journal of the American Chemical Society, 2020, 142(40), 17187-17194
Production Method 8
- Mechanism of the reaction of carbon and nitrogen nucleophiles with the model carcinogens O-pivaloyl-N-arylhydroxylamines: competing SN2 substitution and SN1 solvolysis, Journal of the American Chemical Society, 1991, 113(9), 3459-66
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
- Preparation method of mono-substituted p-chloroaniline, China, , ,
Production Method 14
1.2 1.5 h, reflux; reflux → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- New compound having FGFR inhibitory activity and preparation and application thereof, World Intellectual Property Organization, , ,
Production Method 15
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles, Synthetic Communications, 2018, 48(20), 2708-2714
Production Method 16
Production Method 17
1.2 Reagents: Sodium chloride Solvents: Water
- Photoinduced Arene C-H Amination with Ammonia: A Practical and Regioselective Strategy for Primary Amines, Advanced Synthesis & Catalysis, 2023, 365(13), 2165-2170
Production Method 18
Production Method 19
Production Method 20
- Preparation of methoxyaniline compound, China, , ,
4-Chloro-2-methoxyaniline Raw materials
- Borate(1-),tetrafluoro-
- Thianthrenium, 5-(4-chloro-2-methoxyphenyl)-
- 4-Chloro-1-fluoro-2-methoxybenzene
- N-(4-chlorophenyl)-O-pivaloylhydroxylamine
- 5-Chloro-2-nitroanisole
- TERT-BUTYL 4-CHLORO-2-METHOXYPHENYLCARBAMATE
- Carbamic acid, (4-chloro-2-methoxyphenyl)-, ethyl ester (9CI)
4-Chloro-2-methoxyaniline Preparation Products
4-Chloro-2-methoxyaniline Suppliers
4-Chloro-2-methoxyaniline Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-Chloro-2-methoxyaniline
4-Chloro-2-methoxyaniline (CAS No. 93-50-5): Properties, Applications, and Market Insights
4-Chloro-2-methoxyaniline (CAS No. 93-50-5), also known as 4-chloro-o-anisidine, is an important organic compound widely used in the chemical and pharmaceutical industries. This aromatic amine features a methoxy group (-OCH3) and a chloro group (-Cl) attached to a benzene ring, making it a versatile intermediate for synthesizing dyes, pharmaceuticals, and agrochemicals. Its molecular formula is C7H8ClNO, and it typically appears as a light brown to gray crystalline powder.
The chemical properties of 4-Chloro-2-methoxyaniline include a melting point range of 50-55°C and a boiling point of approximately 250°C. It is sparingly soluble in water but readily dissolves in organic solvents like ethanol, acetone, and benzene. Due to its aromatic amine structure, it exhibits moderate reactivity, participating in electrophilic substitution reactions and serving as a precursor for more complex molecules. Researchers often explore its synthesis pathways, with common methods involving the chlorination of 2-methoxyaniline or the methoxylation of 4-chloroaniline.
One of the primary applications of 4-Chloro-2-methoxyaniline is in the production of azo dyes, where it acts as a diazo component. These dyes are extensively used in textiles, inks, and coatings, offering excellent color fastness and brightness. Recent trends in sustainable dyeing processes have increased interest in optimizing its use to reduce environmental impact. Additionally, it serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting central nervous system disorders and anti-inflammatory agents.
The market demand for 4-Chloro-2-methoxyaniline has grown steadily, driven by the expanding textile and pharmaceutical sectors. Asia-Pacific dominates production, with major manufacturers in China and India. Regulatory frameworks such as REACH and EPA guidelines ensure safe handling and disposal, addressing concerns about aromatic amines' potential environmental persistence. Innovations in green chemistry have also led to cleaner production methods, reducing waste and energy consumption.
Recent studies highlight its role in developing advanced materials, including liquid crystals and conductive polymers. Researchers are investigating its derivatives for organic electronics, such as OLEDs and photovoltaic cells, aligning with global renewable energy trends. FAQs like "How is 4-Chloro-2-methoxyaniline stored?" or "What are the alternatives to chloro-anisidine in dye synthesis?" reflect growing user interest in safety and sustainability.
In analytical chemistry, HPLC and GC-MS methods are commonly employed to quantify 4-Chloro-2-methoxyaniline purity. Quality control standards require ≥98% purity for industrial use, with impurities like 2-chloro isomers carefully monitored. Storage recommendations include keeping the compound in airtight containers away from light and moisture to prevent degradation.
Future prospects for 93-50-5 applications include potential use in biodegradable polymers and catalysis. The compound's unique structure allows functionalization for specialized catalysts in asymmetric synthesis—a hot topic in modern organic chemistry. With increasing R&D investments, novel derivatives may emerge for biomedical imaging or smart materials.
Environmental considerations remain critical, as seen in searches for "4-Chloro-2-methoxyaniline biodegradation." Microbial degradation studies show promising results using Pseudomonas species, offering eco-friendly disposal solutions. Industry best practices now emphasize closed-loop systems to minimize effluent release during manufacturing.
For purchasers, technical specifications like particle size distribution and residual solvent content significantly influence procurement decisions. Suppliers increasingly provide detailed COA (Certificate of Analysis) documents, responding to demand for transparency in chemical sourcing—a trend accelerated by digital platforms enabling easier supplier comparisons.
In summary, 4-Chloro-2-methoxyaniline (CAS 93-50-5) maintains its industrial relevance through adaptability across multiple sectors. Its evolving applications in high-tech materials and alignment with green chemistry principles position it as a compound of ongoing scientific and commercial interest, warranting continued research into safer and more efficient utilization methods.
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